molecular formula C17H25NO4 B14219107 Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- CAS No. 820237-79-4

Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)-

Cat. No.: B14219107
CAS No.: 820237-79-4
M. Wt: 307.4 g/mol
InChI Key: FNWCLSIQSWJGAK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- .

Chemical Reactions Analysis

Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- undergoes various chemical reactions, including:

Scientific Research Applications

Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Properties

CAS No.

820237-79-4

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)butanamide

InChI

InChI=1S/C17H25NO4/c1-4-10-21-15-9-8-14(12-19)17(13(15)3)22-11-6-7-16(20)18-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,20)

InChI Key

FNWCLSIQSWJGAK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)NCC)C

Origin of Product

United States

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